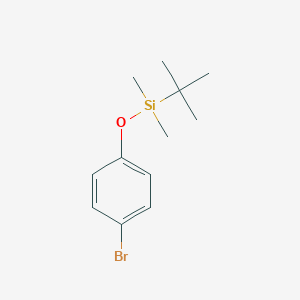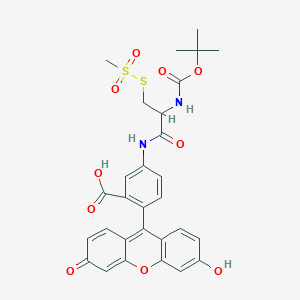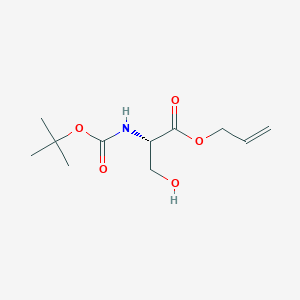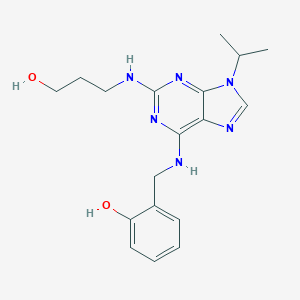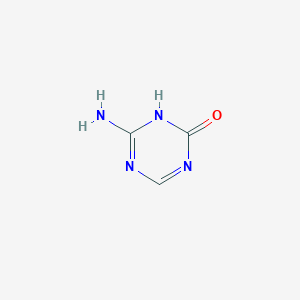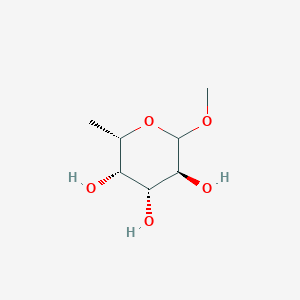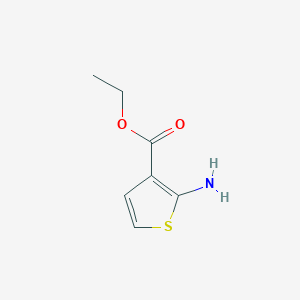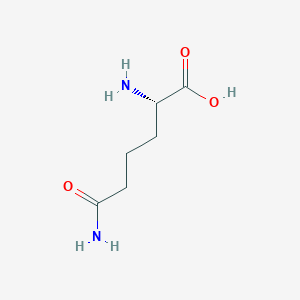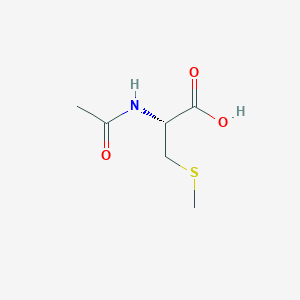
N-Acetyl-S-methyl-L-cysteine
Übersicht
Beschreibung
“N-Acetyl-S-methyl-L-cysteine” is a metabolite of Acetaminophen . It is the S-methyl derivative of N-acetyl-L-cysteine and has a role as a human urinary metabolite and a human xenobiotic metabolite .
Molecular Structure Analysis
The molecular formula of “N-Acetyl-S-methyl-L-cysteine” is C6H11NO3S . Its average mass is 177.221 Da and its monoisotopic mass is 177.045959 Da .
Chemical Reactions Analysis
“N-Acetyl-S-methyl-L-cysteine” is a compound of interest in various chemical reactions. For instance, it has been found to inhibit the reactions catalyzed by CYP2D6 and CYP1A2 .
Wissenschaftliche Forschungsanwendungen
Mucolytic Medication
N-Acetylcysteine (NAC) is primarily administered as a mucolytic medication . It helps to reduce the viscosity of abnormal respiratory tract secretions in various tracheobronchial and bronchopulmonary diseases .
Antioxidant Supplement
NAC is also used as an antioxidant supplement . It supports the body’s antioxidant level during infections, toxic assaults, inflammations, and stresses .
Antidote in Paracetamol Overdose
NAC is well-known as an antidote to paracetamol (also known as acetaminophen) overdose . It can detoxify a number of toxic compounds, including peroxide, xenobiotics substances, and other radical species .
Prevention of Diabetic Kidney Disease
NAC has been investigated for the prevention of diabetic kidney disease . High levels of glucose in the blood due to diabetes can damage kidneys and this may cause a leakage of proteins into the urine .
Treatment of COVID-19
The effect of NAC has been investigated for the treatment of several diseases such as COVID-19 . It might also meliorate lung inflammation occurring in influenza .
Cellular Redox Study
N-Acetyl-L-cysteine is useful for cellular redox study because of its anti-inflammatory properties . It may also be useful for psychiatric research and the study of neurodegeneration .
Safety and Hazards
Wirkmechanismus
Target of Action
N-Acetyl-S-methyl-L-cysteine is a metabolite of Acetaminophen . It is the acetylated derivative of the amino acid L-cysteine and a precursor to the powerful antioxidant glutathione . The primary targets of N-Acetyl-S-methyl-L-cysteine are likely to be similar to those of Acetaminophen and N-acetylcysteine, which include the antioxidant glutathione and various enzymes involved in detoxification processes .
Mode of Action
N-Acetyl-S-methyl-L-cysteine, like N-acetylcysteine, likely exerts its effects through its antioxidant, anti-inflammatory, and glutamate modulation activity . As a precursor to glutathione, it helps increase the levels of this antioxidant in the body, which can neutralize toxic substances and protect cells from oxidative stress . It may also interact with enzymes involved in detoxification processes .
Biochemical Pathways
N-Acetyl-S-methyl-L-cysteine is involved in the glutathione pathway, where it serves as a precursor to glutathione . Glutathione plays a crucial role in protecting cells from oxidative stress and detoxifying harmful substances . It’s also involved in various metabolic pathways, including cell protection against oxidative injury and alkylating agents .
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-Acetyl-S-methyl-L-cysteine.
Result of Action
The molecular and cellular effects of N-Acetyl-S-methyl-L-cysteine are likely to be similar to those of N-acetylcysteine, given their structural similarities. N-acetylcysteine has been shown to have beneficial effects in various conditions, including schizophrenia, severe autism, depression, and obsessive-compulsive and related disorders . It’s also known to protect against liver damage caused by toxins and certain medications .
Action Environment
The action, efficacy, and stability of N-Acetyl-S-methyl-L-cysteine can be influenced by various environmental factors. For instance, the presence of oxidative stress can enhance the antioxidant activity of N-Acetyl-S-methyl-L-cysteine . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances in the environment .
Eigenschaften
IUPAC Name |
(2R)-2-acetamido-3-methylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGLCORNOFFGTB-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937189 | |
| Record name | N-(1-Hydroxyethylidene)-S-methylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-S-methyl-L-cysteine | |
CAS RN |
16637-59-5 | |
| Record name | L-Cysteine, N-acetyl-S-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016637595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxyethylidene)-S-methylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is N-Acetyl-S-methyl-L-cysteine metabolized in the body?
A1: Research indicates that N-Acetyl-S-methyl-L-cysteine can be further metabolized in the body through oxidation. This process generates its corresponding S-oxide, N-acetyl-S-methyl-L-cysteine S-oxide, which has been identified in the urine of rats administered with S-methyl-L-cysteine []. This suggests a metabolic pathway where S-methyl-L-cysteine is first acetylated to N-Acetyl-S-methyl-L-cysteine and subsequently oxidized.
Q2: Does N-Acetyl-S-methyl-L-cysteine influence the activity of cytochrome P450 enzymes?
A2: Unlike some related organosulfur compounds, N-Acetyl-S-methyl-L-cysteine, alongside its S-oxidized form, exhibits minimal effects on the activities of major human cytochrome P450 isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) []. This suggests a low potential for drug-drug interactions arising from CYP inhibition or activation in vivo.
Q3: Can N-Acetyl-S-methyl-L-cysteine be used as a substitute for N-acetyl-l-cysteine (NAC) in protecting astrocytes against proteotoxicity?
A3: While both N-acetyl-l-cysteine (NAC) and its structural analogs containing a thiol group, such as l-cysteine and d-cysteine, have demonstrated protective effects against proteotoxicity in astrocytes, N-Acetyl-S-methyl-L-cysteine does not share this property []. This suggests that the presence of a free thiol group is crucial for the protective mechanism, likely involving the preservation of Hsp70 chaperone activity and enhancement of protein quality control.
Q4: Does the presence of N-Acetyl-S-methyl-L-cysteine in biological samples indicate exposure to specific dietary components?
A4: The presence of N-Acetyl-S-methyl-L-cysteine sulfoxide in urine has been linked to the consumption of green vegetables []. This association suggests that this metabolite might serve as a potential biomarker reflecting the intake of certain phytochemicals.
Q5: Is S-methyl-L-cysteine, the precursor to N-Acetyl-S-methyl-L-cysteine, metabolized differently in various species?
A5: The metabolism of S-methyl-L-cysteine displays interspecies variability. While rats primarily metabolize it to methylsulfinylacetic acid, 2-hydroxy-3-methylsulfinylpropionic acid, and N-acetyl-S-methyl-L-cysteine S-oxide [], hamsters and guinea pigs exhibit distinct metabolic profiles, as indicated by chromatographic analyses [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

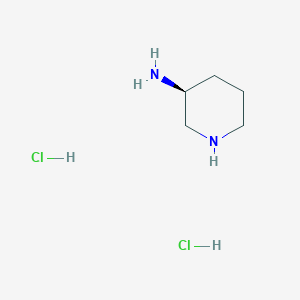



![1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone](/img/structure/B16468.png)
